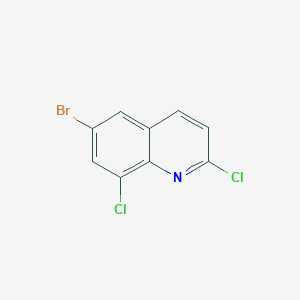![molecular formula C10H11BrN4O2 B1528854 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one CAS No. 1502433-71-7](/img/structure/B1528854.png)
5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one
Vue d'ensemble
Description
The compound “5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the CAS Number: 1502433-71-7. It has a molecular weight of 299.13 . The IUPAC name for this compound is 5-bromo-3-((5-ethyl-1,2,4-oxadiazol-3-yl)methyl)-2-methylene-2,3-dihydropyrimidin-4(1H)-one .
Molecular Structure Analysis
The compound’s InChI code is 1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-6(2)12-4-7(11)10(15)16/h4,12H,2-3,5H2,1H3 . This indicates that the compound has a complex structure with multiple functional groups, including a bromine atom, an ethyl group, an oxadiazol group, and a dihydropyrimidinone group .Applications De Recherche Scientifique
Pharmaceutical Drug Synthesis
This compound, due to its structural complexity, could serve as a precursor in the synthesis of pharmaceutical drugs. The presence of a dihydropyrimidinone core is particularly interesting because it is found in several bioactive compounds with diverse therapeutic effects . The bromine atom also offers a site for further functionalization through cross-coupling reactions, which are pivotal in drug development.
Antimicrobial Agent Development
The oxadiazole moiety is known for its antimicrobial properties. This compound could be investigated for its efficacy against various bacterial and fungal strains. Its potential as an antimicrobial agent could be significant in the development of new antibiotics, especially in the face of increasing antibiotic resistance .
Anticancer Research
Compounds with similar structures have been evaluated for their antitumor activities. The unique combination of functional groups in this compound suggests it could be a candidate for anticancer drug development. It might interact with specific enzymes or receptors in cancer cells, inhibiting their growth or inducing apoptosis .
Neuropharmacological Studies
The structural similarity of this compound to known neuroactive substances suggests potential applications in neuropharmacology. It could be used to study various neurological pathways and disorders, possibly offering insights into the treatment of conditions like Alzheimer’s disease or Parkinson’s .
Anti-inflammatory and Analgesic Research
The dihydropyrimidinone ring system has been associated with anti-inflammatory and analgesic properties. This compound could be synthesized and tested for these activities, contributing to the development of new anti-inflammatory drugs or pain relievers .
Chemical Biology Probes
In chemical biology, this compound could be used as a probe to study biological systems. Its distinct chemical structure allows for the possibility of it binding to specific proteins or DNA sequences, which can help in understanding molecular interactions within cells .
Agricultural Chemistry
The oxadiazole ring is known to possess herbicidal and insecticidal activities. This compound could be explored for its use in agricultural chemistry to develop new pesticides or herbicides that are more effective and environmentally friendly .
Mécanisme D'action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this ring have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Many drugs with a 1,2,4-oxadiazole ring are known to have broad-spectrum biological activities .
Pharmacokinetics
The lipophilicity of a compound can influence its pharmacokinetics, including its ability to cross the blood-brain barrier .
Result of Action
Compounds with a 1,2,4-oxadiazole ring have been found to exhibit a range of biological activities, including anti-infective properties .
Propriétés
IUPAC Name |
5-bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETAJPCLCCGKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2C(=NC=C(C2=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



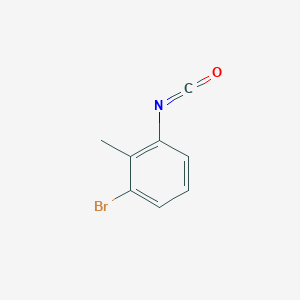
![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)
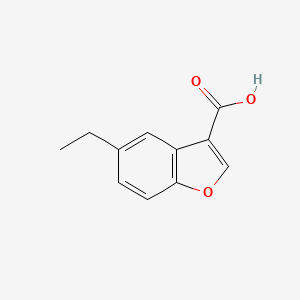

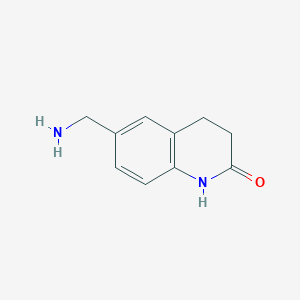

![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)
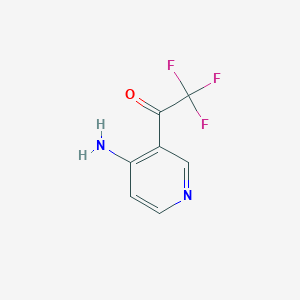
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid](/img/structure/B1528784.png)
![3-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1528786.png)


![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)
